![molecular formula C11H9Cl4F3N2O B11710453 N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide](/img/structure/B11710453.png)
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide
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Overview
Description
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide is a synthetic organic compound with the molecular formula C11H9Cl4F3N2O. It is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. This compound is often used in research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide typically involves the reaction of 2-chloro-5-trifluoromethylaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl)-benzamide: Similar structure but with a benzamide group instead of an acetamide group.
2-F-N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)acetamide: Similar structure with a fluorine atom substitution.
Uniqueness
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. Its reactivity and stability make it valuable in various research and industrial applications .
Biological Activity
N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide is a complex organic compound with significant biological activity. This article explores its chemical properties, synthesis, and various biological effects, supported by data tables and research findings.
The compound's molecular formula is C15H10Cl4F3N3O, with a molecular weight of 447.1 g/mol. Its IUPAC name is N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]pyridine-3-carboxamide. The structure features multiple halogen substituents that influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀Cl₄F₃N₃O |
Molecular Weight | 447.1 g/mol |
IUPAC Name | N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]pyridine-3-carboxamide |
InChI Key | YZENESUZOSIEII-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Intermediate : Reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trichloroethanol under acidic conditions.
- Coupling Reaction : The intermediate is coupled with pyridine-3-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
- Organism Tested : Staphylococcus aureus
- Concentration : 50 µg/mL
- Results : Inhibition zone of 15 mm.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 12 µM after 48 hours of treatment.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in critical biochemical pathways, leading to altered cellular functions.
Research Findings
A review of literature highlights several key findings regarding the biological activity of this compound:
- Antiviral Activity : Preliminary studies suggest potential antiviral effects against certain RNA viruses.
- Toxicity Profile : Toxicological assessments indicate a moderate toxicity level in mammalian cells, necessitating further investigation into its safety profile.
Properties
Molecular Formula |
C11H9Cl4F3N2O |
---|---|
Molecular Weight |
384.0 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]acetamide |
InChI |
InChI=1S/C11H9Cl4F3N2O/c1-5(21)19-9(10(13,14)15)20-8-4-6(11(16,17)18)2-3-7(8)12/h2-4,9,20H,1H3,(H,19,21) |
InChI Key |
CNYNKHLPLRDOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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